Dispersion Energy Donor (DED) Ligands: Differential Nuclearity in Metal Complexes
The use of tricyclohexylbenzene-derived ligands (specifically 2,4,6-tricyclohexylphenol) in reactions with Fe(II) and Co(II) bis(trimethylsilyl)amides yields dimeric complexes of the form [M(OC₆H₂-2,4,6-Cy₃)₂]₂ [1]. In contrast, the sterically similar ligand 2,6-diisopropylphenol (HOC₆H₃-2,6-Prⁱ₂) under identical reaction conditions (room temperature, hexanes) produces trimeric species [M(OC₆H₃-2,6-Prⁱ₂)₂]₃ for the same metals [1]. This nuclearity difference is attributed to the enhanced dispersion energy donor capabilities of the cyclohexyl groups relative to the isopropyl groups [1].
| Evidence Dimension | Metal Complex Nuclearity (Fe/Co Aryloxides) |
|---|---|
| Target Compound Data | Dimeric: [M(OC₆H₂-2,4,6-Cy₃)₂]₂ |
| Comparator Or Baseline | 2,6-Diisopropylphenol derivative: Trimeric: [M(OC₆H₃-2,6-Prⁱ₂)₂]₃ |
| Quantified Difference | Dimer vs. Trimer (different molecular architecture) |
| Conditions | Room temperature, hexanes; reactions of phenols with [M{N(SiMe₃)₂}₂]₂ (M = Fe(II), Co(II)) |
Why This Matters
This difference directly influences the steric and electronic environment of the metal center, enabling tunable reactivity and stability in catalytic applications, which is not achievable with isopropyl-substituted analogues.
- [1] Mc Loughlin, C. P. Transition Metal and Main Group Complexes Stabilized by Dispersion Energy Donor (DED) Ligand Derivatives of 1-bromo-2,4,6-tricyclohexylbenzene. UC Davis Thesis, 2024. View Source
